molecular formula C14H16FN3O3S B6641677 [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol

[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol

Katalognummer B6641677
Molekulargewicht: 325.36 g/mol
InChI-Schlüssel: RLCABGRESGEDCS-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol, also known as PF-06463922, is a potent and selective inhibitor of the liver kinase B1 (LKB1) protein kinase. LKB1 plays a crucial role in regulating cellular energy metabolism, cell growth, and differentiation. The inhibition of LKB1 by PF-06463922 has shown promising results in the treatment of cancer and metabolic diseases.

Wirkmechanismus

[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol selectively inhibits the activity of LKB1 by binding to the ATP-binding site of the kinase domain. LKB1 plays a crucial role in regulating cellular energy metabolism by activating the AMP-activated protein kinase (AMPK) pathway. The inhibition of LKB1 by this compound leads to the downregulation of the AMPK pathway, which results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The inhibition of LKB1 by this compound has several biochemical and physiological effects. In cancer cells, the inhibition of LKB1 by this compound leads to the inhibition of cell growth and proliferation. In metabolic diseases, the inhibition of LKB1 by this compound leads to the improvement of glucose homeostasis and the reduction of hepatic steatosis.

Vorteile Und Einschränkungen Für Laborexperimente

[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has several advantages for lab experiments. It is a potent and selective inhibitor of LKB1, which makes it an ideal tool for studying the role of LKB1 in cellular processes. This compound has also shown promising results in preclinical studies, which makes it a potential therapeutic agent for cancer and metabolic diseases.
However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry. This compound is also a relatively new compound, and its long-term effects and safety profile are not yet fully understood.

Zukünftige Richtungen

There are several future directions for the research and development of [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of this compound as a therapeutic agent for cancer and metabolic diseases. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Furthermore, the role of LKB1 in other cellular processes, such as autophagy and cell differentiation, needs to be further elucidated. The development of new LKB1 inhibitors with improved selectivity and potency is also an area of future research. Overall, this compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesemethoden

The synthesis of [(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol involves the reaction of 1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid with 2-pyrrolidinemethanol in the presence of a coupling agent and a base. The resulting compound is then treated with sulfonyl chloride to form this compound. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol has been extensively studied for its therapeutic potential in cancer and metabolic diseases. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and pancreatic cancer. The inhibition of LKB1 by this compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
In addition to cancer, this compound has shown promising results in the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). The inhibition of LKB1 by this compound has been shown to improve glucose homeostasis and reduce hepatic steatosis in preclinical studies.

Eigenschaften

IUPAC Name

[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S/c15-13-5-1-2-6-14(13)17-9-12(8-16-17)22(20,21)18-7-3-4-11(18)10-19/h1-2,5-6,8-9,11,19H,3-4,7,10H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCABGRESGEDCS-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.